![molecular formula C11H14N4OS B4793730 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol
Übersicht
Beschreibung
3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol, also known as MPTP, is a chemical compound that has been widely used in scientific research applications.
Wirkmechanismus
The mechanism of action of 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol involves its metabolism into MPP+ by monoamine oxidase-B (MAO-B) in astrocytes. MPP+ is then transported into dopaminergic neurons via the dopamine transporter (DAT) and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective vulnerability of dopaminergic neurons to MPP+ toxicity is thought to be due to their high expression of DAT and complex I activity.
Biochemical and Physiological Effects
3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol-induced parkinsonism in animal models is characterized by motor deficits, such as bradykinesia, rigidity, and tremors, as well as histological changes, such as loss of dopaminergic neurons in the substantia nigra and accumulation of Lewy bodies. 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in various cell types, including astrocytes, microglia, and neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol-induced parkinsonism model has several advantages for lab experiments. It is a reproducible and reliable model that closely mimics the neuropathology and symptoms of Parkinson's disease. It allows for the study of the underlying mechanisms of dopaminergic neuron degeneration and the testing of potential neuroprotective agents. However, there are also some limitations to this model. It does not fully recapitulate the complexity of Parkinson's disease, as it only targets dopaminergic neurons and does not account for the involvement of other cell types and pathways. It also requires careful dosing and monitoring to avoid systemic toxicity and ensure consistent results.
Zukünftige Richtungen
There are several future directions for 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol research. One area of interest is the development of more selective and potent neurotoxins that can target specific cell types and pathways involved in Parkinson's disease. Another area of interest is the investigation of the role of non-dopaminergic systems in the pathogenesis of Parkinson's disease, such as the cholinergic and serotonergic systems. Additionally, there is a need for more translational research to validate the 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol model and test potential therapeutic interventions in clinical trials.
Conclusion
In conclusion, 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has been widely used in scientific research applications, particularly in the field of neuroscience. It is commonly used as a neurotoxin to induce parkinsonism in animal models, which has been instrumental in studying the pathophysiology of Parkinson's disease and testing potential therapeutic interventions. The mechanism of action of 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol involves its metabolism into MPP+, which selectively damages dopaminergic neurons in the substantia nigra. 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol-induced parkinsonism in animal models is characterized by motor deficits and histological changes, and has several advantages and limitations for lab experiments. There are several future directions for 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol research, including the development of more selective and potent neurotoxins and the investigation of non-dopaminergic systems in Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been used in various scientific research applications, particularly in the field of neuroscience. It is commonly used as a neurotoxin to induce parkinsonism in animal models. 3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is metabolized into MPP+ (1-methyl-4-phenylpyridinium ion), which selectively damages dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those observed in Parkinson's disease. This model has been instrumental in studying the pathophysiology of Parkinson's disease and testing potential therapeutic interventions.
Eigenschaften
IUPAC Name |
3-(3-methylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-17-11-14-13-10(15(11)6-3-7-16)9-4-2-5-12-8-9/h2,4-5,8,16H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGQZAPFYGQIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CCCO)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(methylsulfanyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.